molecular formula C11H17N3OS B13930373 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B13930373
M. Wt: 239.34 g/mol
InChI Key: WNOQNZHAXWMQAZ-UHFFFAOYSA-N
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Description

ACETAMIDE, N-[2-(1,1-DIMETHYLETHYL)-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-: is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE, N-[2-(1,1-DIMETHYLETHYL)-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]- typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thieno[3,4-c]pyrazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the acetamide group via substitution reactions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE, N-[2-(1,1-DIMETHYLETHYL)-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

ACETAMIDE, N-[2-(1,1-DIMETHYLETHYL)-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ACETAMIDE, N-[2-(1,1-DIMETHYLETHYL)-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, altering their activity.

    Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ACETAMIDE, N-[2-(1,1-DIMETHYLETHYL)-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]- include:

  • Acetamide, N-[4-(1,1-dimethylethyl)phenyl]-
  • Acetamide, N-(1,1’-biphenyl)-2-yl-

Uniqueness

The uniqueness of ACETAMIDE, N-[2-(1,1-DIMETHYLETHYL)-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]- lies in its thieno[3,4-c]pyrazole ring system, which imparts distinct chemical and biological properties compared to other acetamide derivatives

Properties

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C11H17N3OS/c1-7(15)12-10-8-5-16-6-9(8)13-14(10)11(2,3)4/h5-6H2,1-4H3,(H,12,15)

InChI Key

WNOQNZHAXWMQAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1C(C)(C)C

Origin of Product

United States

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